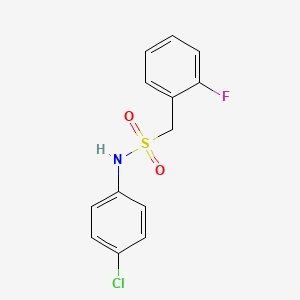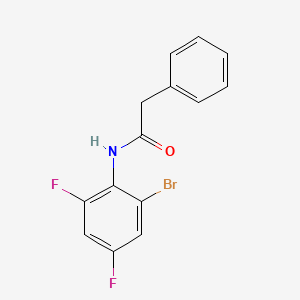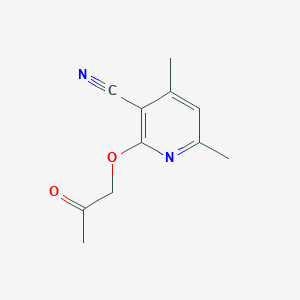
N-(2-methyl-3-nitrophenyl)pentanamide
Übersicht
Beschreibung
N-(2-methyl-3-nitrophenyl)pentanamide: is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to a pentanamide moiety. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-methyl-3-nitrophenyl)pentanamide typically involves the following steps:
Nitration of 2-methylphenylamine: The starting material, 2-methylphenylamine, undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 3-position of the phenyl ring, forming 2-methyl-3-nitrophenylamine.
Acylation: The resulting 2-methyl-3-nitrophenylamine is then acylated with pentanoyl chloride (C5H9ClO) in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(2-methyl-3-nitrophenyl)pentanamide can undergo reduction reactions to form the corresponding amine, N-(2-methyl-3-aminophenyl)pentanamide. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.
Oxidation: Although less common, the methyl group attached to the phenyl ring can undergo oxidation to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Reduction: H2/Pd-C, Fe/HCl
Substitution: Halogens, alkyl halides
Oxidation: KMnO4, CrO3
Major Products:
Reduction: N-(2-methyl-3-aminophenyl)pentanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Carboxylic acids, aldehydes
Wissenschaftliche Forschungsanwendungen
Chemistry:
N-(2-methyl-3-nitrophenyl)pentanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology:
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving nitro and amide groups. It may also serve as a model compound in studies of nitroaromatic compound metabolism.
Medicine:
The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with anti-inflammatory, antimicrobial, or anticancer properties. Its derivatives may exhibit biological activities that can be explored for therapeutic applications.
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2-methyl-3-nitrophenyl)pentanamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its nitro and amide groups, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the amide group can form hydrogen bonds with target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- N-methylpentanamide
- 2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide
- N-(2-methyl-3-nitrophenyl)butanamide
Comparison:
N-(2-methyl-3-nitrophenyl)pentanamide is unique due to the presence of both a nitro group and a pentanamide moiety. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, N-methylpentanamide lacks the nitro group, which significantly alters its reactivity and potential applications. Similarly, 2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide has an additional methyl group, which can influence its steric and electronic properties, affecting its interactions with other molecules.
Eigenschaften
IUPAC Name |
N-(2-methyl-3-nitrophenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-8-12(15)13-10-6-5-7-11(9(10)2)14(16)17/h5-7H,3-4,8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKCISLSHQVJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4608683.png)
![METHYL 7-CYCLOPROPYL-3-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4608687.png)

![N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline](/img/structure/B4608704.png)

![2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4608722.png)
![5-butyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4608729.png)
![2-methoxyphenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate](/img/structure/B4608733.png)



![7-[2-(4-biphenylyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4608766.png)

![N~1~-(3-CHLOROPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4608772.png)
